N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a furan derivative with a pyridine derivative under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of palladium catalysts and boron reagents . The reaction conditions generally include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide: Similar structure but with a benzamide group instead of a furan-3-carboxamide group.
Pyridine-derived indole ribonucleosides: Compounds with similar pyridine and furan structures but different functional groups and biological activities.
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of furan and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-8-14(12(2)22-11)17(20)19-10-13-5-6-18-15(9-13)16-4-3-7-21-16/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXZJYCAPGKPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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